Acdpa
Description
Acdpa, formally designated as 12-deoxyphorbol 20-acetate angelate (this compound (11)), is a tetracyclic diterpene ester isolated from Euphorbia resinifera latex . Structurally, it belongs to the 12-deoxyphorbol ester family, characterized by a 13,20-diester configuration. The compound features an acetate group at the C20 position and an angelate moiety (C5H7O2) at the C13 position, resulting in the molecular formula C27H38O7 and a molecular weight of 474.59 g/mol (calculated from HRMS [M + Na]+ at m/z 497.2514) .
This compound is distinguished by its unique fragmentation pattern in high-resolution mass spectrometry (HRMS), which includes losses of water, ketones, and the angelate substituent. These properties are critical for its identification and differentiation from analogs .
Properties
CAS No. |
140686-45-9 |
|---|---|
Molecular Formula |
C20H33N6O5P |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-N-[(E)-dec-4-enyl]phosphonamidic acid |
InChI |
InChI=1S/C20H33N6O5P/c1-2-3-4-5-6-7-8-9-10-25-32(28,29)30-12-15-11-16(27)20(31-15)26-14-24-17-18(21)22-13-23-19(17)26/h6-7,13-16,20,27H,2-5,8-12H2,1H3,(H2,21,22,23)(H2,25,28,29)/b7-6+/t15-,16+,20+/m0/s1 |
InChI Key |
INLBMHMVQFOIIQ-ONXRFNQYSA-N |
SMILES |
CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O |
Isomeric SMILES |
CCCCC/C=C/CCCNP(=O)(O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O |
Synonyms |
ACDPA adenosine 3',5'-cyclic decylphosphoramidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Acdpa is compared below with two closely related compounds: AcDPB (10) (12-deoxyphorbol 20-acetate isobutyrate) and AcDPP (12) (12-deoxyphorbol 20-acetate phenylacetate). All three share the 12-deoxyphorbol core but differ in their C13 ester substituents (Table 1).
Table 1: Structural and Analytical Comparison of this compound and Analogs
| Compound | C13 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key HRMS Fragments ([M + Na]+) |
|---|---|---|---|---|
| This compound (this compound (11)) | Angelate (C5H7O2) | C27H38O7 | 474.59 | 355.1909 (loss of H2O, CO, angelate), 335.1700 |
| AcDPB (10) | Isobutyrate (C4H7O2) | C25H36O7 | 448.55 | 355.1909 (loss of H2O, isobutyrate) |
| AcDPP (12) | Phenylacetate (C8H7O2) | C31H38O8 | 538.63 | 355.1909 (loss of H2O, phenylacetate) |
Fragmentation Pathways and Spectral Divergence
All three compounds exhibit a common fragment ion at m/z 355.1909, corresponding to the loss of the C13 substituent (e.g., angelate, isobutyrate) along with water and CO . However, secondary fragmentation diverges:
- This compound : Additional ions at m/z 335.1700 arise from sequential losses of acetic acid (C2H4O2) and water.
- AcDPB : Dominant fragments include m/z 337.2010, attributed to ketone and isobutyrate loss.
- AcDPP : Unique ions at m/z 313.1430 reflect phenyl group elimination.
These differences underscore the role of substituent hydrophobicity and stability in fragmentation behavior.
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